molecular formula C12H15N3O B3067361 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one CAS No. 1051932-06-9

1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No.: B3067361
CAS No.: 1051932-06-9
M. Wt: 217.27
InChI Key: LBMJLMGXMFEOAE-UHFFFAOYSA-N
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Description

1’,4’-Dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one is a heterocyclic compound that features a spiro linkage between a piperidine ring and a quinoxaline ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1’,4’-dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the acylation of 1-benzyl-4-piperidone followed by intramolecular cyclization to form the spiro compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1’,4’-Dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’,4’-dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one involves its interaction with various molecular targets. It is known to inhibit certain enzymes and pathways involved in oxidative stress and inflammation. The compound’s spiro structure allows it to fit into specific binding sites on target proteins, thereby modulating their activity .

Comparison with Similar Compounds

1’,4’-Dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one can be compared with other spiro compounds such as:

Properties

IUPAC Name

spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-11-12(5-7-13-8-6-12)15-10-4-2-1-3-9(10)14-11/h1-4,13,15H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMJLMGXMFEOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
Reactant of Route 2
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
Reactant of Route 3
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
Reactant of Route 4
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
Reactant of Route 5
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
Reactant of Route 6
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

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